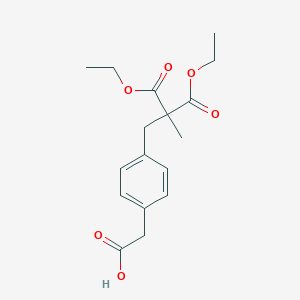
ethyl (2S)-oxirane-2-carboxylate
概要
説明
Synthesis Analysis
The synthesis of ethyl (2S)-oxirane-2-carboxylate derivatives involves various strategies, including the modification of the phenyl ring with substituents like Cl or CF3 to enhance activity. For instance, ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate demonstrates significant hypoglycemic activity, indicating the critical role of substituent and chain length variations in the synthesis of active compounds (Eistetter & Wolf, 1982).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated through various analytical techniques, including crystallography. The structural analysis reveals detailed insights into the conformation and spatial arrangement, which are crucial for understanding the compound's reactivity and interaction with biological targets (Sambyal et al., 2011).
Chemical Reactions and Properties
This compound undergoes a variety of chemical reactions, highlighting its versatility. For example, its reactivity with aryl carboxylates in the presence of base leads to the formation of 1-alkyl-2-(aryloxy) ethyl carboxylates, showcasing its potential in synthetic organic chemistry (Funahashi, 1979).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and boiling point, are fundamental for its handling and application in chemical syntheses. These properties are determined by the compound's molecular structure and influence its reactivity and stability under different conditions.
Chemical Properties Analysis
The chemical properties of this compound, including its acidity, basicity, and reactivity towards various reagents, are pivotal for its application in synthetic pathways. Its behavior in different chemical environments determines its utility as a building block in organic synthesis.
For more in-depth information on this compound, including its synthesis, molecular structure, and chemical properties, the following references provide comprehensive insights:
- Eistetter, K., & Wolf, H. (1982). Synthesis and hypoglycemic activity of phenylalkyloxiranecarboxylic acid derivatives. Journal of Medicinal Chemistry (source).
- Sambyal, A., Bamezai, R., Razdan, T. K., & Gupta, V. (2011). Synthesis and Crystal Structure of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate. Journal of Chemical Crystallography (source).
- Funahashi, K. (1979). New Ring Opening Reactions of Oxiranes with Aryl Carboxylates. Bulletin of the Chemical Society of Japan (source).
科学的研究の応用
Hypoglycemic Activity
Ethyl (2S)-oxirane-2-carboxylate and its derivatives have been studied for their potential hypoglycemic activities. Research conducted by Eistetter and Wolf (1982) on phenylalkyloxiranecarboxylic acid derivatives, including this compound, found these compounds to significantly lower blood glucose levels in fasted rats. This study suggests the potential therapeutic application of these compounds in diabetes management. Read more.
Ring-Opening Reactions with Aryl Carboxylates
The ring-opening reactions of oxiranes, including this compound, with aryl carboxylates have been explored in studies like those conducted by Funahashi (1979). This research is significant for understanding the chemical behavior and potential applications in organic synthesis and material science. Read more.
Effects on Peroxisomal Beta-Oxidation
Research by Bone, Sherratt, Turnbull, and Osmundsen (1982) indicated that this compound can influence peroxisomal beta-oxidation in rat liver. This effect is similar to that observed with hypolipidaemic drugs and highlights its potential application in studies related to metabolic pathways and disorders. Read more.
Synthesis of Enantiomerically Pure Compounds
Research by Scott and Golding (2004) demonstrated an improved synthesis method for enantiomerically pure 2-substituted oxirane-2-carboxylic esters, like this compound. This method is particularly relevant in the development of treatments for non-insulin-dependent diabetes mellitus (NIDDM). Read more.
Radiolabeling for Diagnostic Studies
Abbas, Yunus, and Feinendegen (2011) described a method for the radiochemical synthesis of this compound. This approach is significant for its potential in diagnostic metabolic studies and molecular imaging, further extending the applications of this compound in medical research. Read more.
Cell Cycle Arrest Properties
A study by Shoji‐Kasai, Senshu, Iwashita, and Imahori (1988) found that derivatives of this compound can arrest human epidermoid carcinoma A431 cells at mitotic metaphase. This finding is crucial for cancer research, particularly in understanding the mechanisms of cell cycle regulation. Read more.
Induction of Gene Mutations and Micronuclei
Schweikl, Schmalz, and Weinmann (2004) researched the potential of oxiranes, like this compound, to induce genetic changes. Their study explored the formation of micronuclei and gene mutations in mammalian cells, providing insights into the genetic impact of these compounds. Read more.
Inhibition of Lung Cancer Cells
Research by Shen, Zhu, Li, Zhao, and Miao (2012) on this compound derivatives showed their efficacy in inhibiting the growth of lung cancer cells. This study suggests the potential of these compounds in developing cancer therapeutics. Read more.
Synthesis of Antifungal Agents
Miyauchi and Ohashi (1995) utilized this compound in the synthesis of biologically active enantiomers of antifungal agents, demonstrating its utility in pharmaceutical synthesis. Read more.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl (2S)-oxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-2-7-5(6)4-3-8-4/h4H,2-3H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGWSXRILNPXKJ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30911973 | |
| Record name | Ethyl oxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30911973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111058-34-5 | |
| Record name | Ethyl (2S)-2-oxiranecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111058-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl oxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30911973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl (2S)-oxirane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B21206.png)
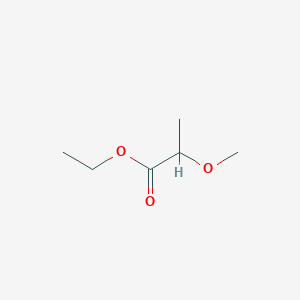
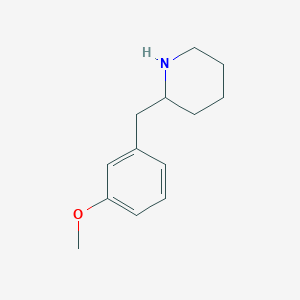
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B21212.png)

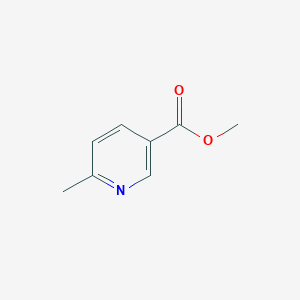
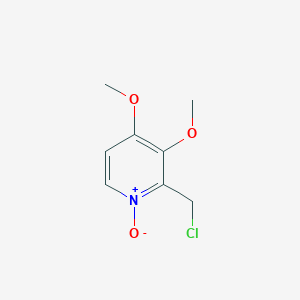
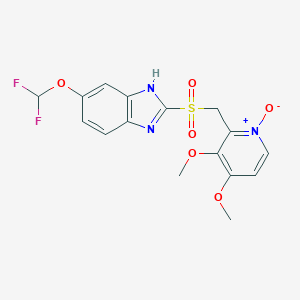
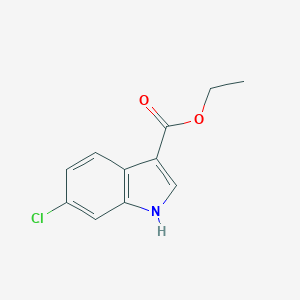
![1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate](/img/structure/B21223.png)

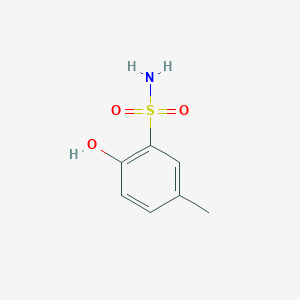
![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid](/img/structure/B21226.png)
